Scientific Field: Biochemical Research
Summary of Application: 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is used in various fields including pharmaceutical, food, animal feed, cosmetic, and biochemical research.
Methods of Application: The specific methods of application can vary widely depending on the specific research context. As a biochemical reagent, it would typically be used in laboratory procedures involving chemical reactions.
Results or Outcomes: The outcomes would also depend on the specific context of the research.
Scientific Field: Biochemistry
Summary of Application: A study was conducted involving the synthesis, characterization, and biological study of amide derivatives of 4-nitro-L-phenylalanine.
Methods of Application: The derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent.
Results or Outcomes: The isolated products were screened for antimicrobial and antioxidant activities. Some compounds also showed good activity for DPPH scavenging and ABTS assay methods.
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂N₂O₄·HCl and a molecular weight of 260.67 g/mol. It is classified as a derivative of phenylalanine, an essential amino acid, and features a nitro group at the para position of the phenyl ring. This compound appears as a white to light yellow powder or crystalline solid and has a melting point of approximately 224 °C. It is soluble in water and is typically stored in a cool, dark place to maintain its stability .
As with any research chemical, NPE-HCl should be handled with care following appropriate laboratory safety protocols. Specific hazard information for NPE-HCl is not widely available, but nitroaromatic compounds can generally have various hazards including:
The reactivity of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride primarily involves its functional groups. The nitro group can undergo reduction reactions, leading to the formation of amino derivatives. Additionally, the ester group can participate in hydrolysis reactions, yielding 4-nitro-L-phenylalanine and methanol when treated with water or an acid. These reactions are significant for its use in synthetic organic chemistry, particularly in the preparation of peptide derivatives and other pharmaceutical agents .
Research indicates that 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride exhibits biological activity that may influence various biochemical pathways. Its derivatives have been studied for their potential roles as inhibitors in enzyme activity, particularly in relation to protein synthesis and metabolic processes. The presence of the nitro group is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies .
Several methods exist for synthesizing 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride:
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride finds applications primarily in pharmaceutical research and development. It serves as an intermediate in the synthesis of various bioactive compounds, particularly those targeting specific enzymes or receptors involved in metabolic pathways. Its derivatives may also be explored for their potential therapeutic effects in treating diseases related to amino acid metabolism .
Studies on the interactions of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride with biological systems have shown that it can affect enzyme kinetics and protein interactions. Its nitro group may facilitate binding to active sites on enzymes or receptors, potentially altering their function. Understanding these interactions is crucial for developing new therapeutic agents based on this compound .
Several compounds share structural similarities with 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
L-Phenylalanine | No nitro group | Essential amino acid; non-polar side chain |
4-Amino-L-phenylalanine | Amino group instead of nitro | Involved in protein synthesis |
3-Nitro-L-phenylalanine | Nitro group at meta position | Different biological activity |
L-Tyrosine | Hydroxyl group instead of nitro | Precursor to neurotransmitters |
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is unique due to its specific structural modifications that enhance its reactivity and potential biological activity compared to these similar compounds .
Irritant